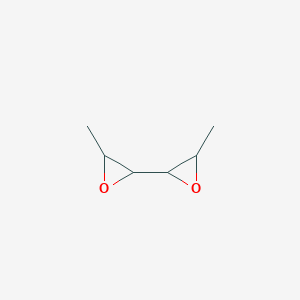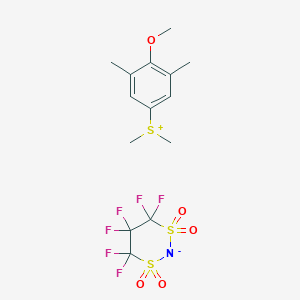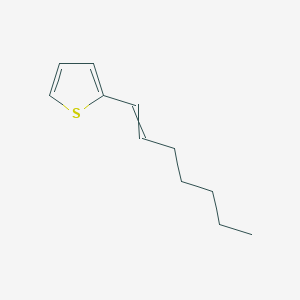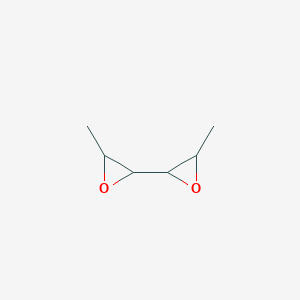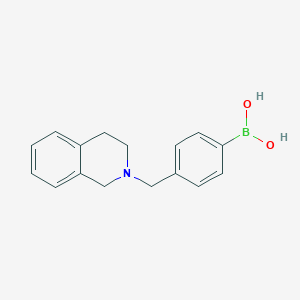![molecular formula C17H14BrN3O B13990425 N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide CAS No. 64157-54-6](/img/structure/B13990425.png)
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide is a complex organic compound that features a brominated isoquinoline core with an acetamide group and an aminophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide typically involves multiple steps:
Bromination of Isoquinoline: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Aminophenyl Derivative: The brominated isoquinoline is then reacted with 4-aminophenylamine under controlled conditions to form the aminophenyl derivative.
Acetylation: The final step involves acetylation of the aminophenyl derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the brominated isoquinoline to a de-brominated product.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: De-brominated isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.
科学的研究の応用
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can serve as an intermediate in the synthesis of dyes and pigments, as well as in the development of novel polymers.
作用機序
The mechanism of action of N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
N-(4-Aminophenyl)acetamide: A simpler analog without the brominated isoquinoline core.
4-Aminoacetanilide: Another related compound with a similar aminophenyl and acetamide structure but lacking the isoquinoline moiety.
Uniqueness
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide is unique due to its combination of a brominated isoquinoline core and an aminophenylacetamide group. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
64157-54-6 |
|---|---|
分子式 |
C17H14BrN3O |
分子量 |
356.2 g/mol |
IUPAC名 |
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide |
InChI |
InChI=1S/C17H14BrN3O/c1-10(22)20-17-15(11-6-8-12(19)9-7-11)13-4-2-3-5-14(13)16(18)21-17/h2-9H,19H2,1H3,(H,20,21,22) |
InChIキー |
XKAVXUYKXRMWBO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C(=N1)Br)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




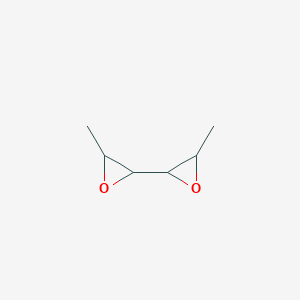
![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
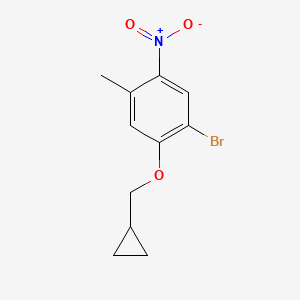

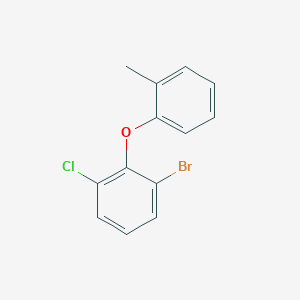
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
